molecular formula C24H18Br2Sn B12547727 Bis(4-bromophenyl)(diphenyl)stannane CAS No. 667465-48-7

Bis(4-bromophenyl)(diphenyl)stannane

Cat. No.: B12547727
CAS No.: 667465-48-7
M. Wt: 584.9 g/mol
InChI Key: CZXYUTGZENVOSI-UHFFFAOYSA-N
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Description

Bis(4-bromophenyl)(diphenyl)stannane is an organotin compound characterized by the presence of two 4-bromophenyl groups and two diphenyl groups attached to a central tin atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-bromophenyl)(diphenyl)stannane typically involves the reaction of diphenyltin dichloride with 4-bromophenyl Grignard reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

Ph2SnCl2+2C6H4BrMgBrPh2Sn(C6H4Br)2+2MgClBr\text{Ph}_2\text{SnCl}_2 + 2 \text{C}_6\text{H}_4\text{BrMgBr} \rightarrow \text{Ph}_2\text{Sn}(\text{C}_6\text{H}_4\text{Br})_2 + 2 \text{MgClBr} Ph2​SnCl2​+2C6​H4​BrMgBr→Ph2​Sn(C6​H4​Br)2​+2MgClBr

The reaction is typically conducted in anhydrous diethyl ether or tetrahydrofuran (THF) as the solvent, and the mixture is stirred at low temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Bis(4-bromophenyl)(diphenyl)stannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: Reduction reactions can convert the tin center to a lower oxidation state.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Tin oxides and brominated by-products.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various substituted organotin compounds depending on the nucleophile used.

Scientific Research Applications

Bis(4-bromophenyl)(diphenyl)stannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(4-bromophenyl)(diphenyl)stannane involves its interaction with molecular targets through its tin center. The compound can form coordination complexes with various ligands, influencing biological pathways and chemical reactions. The bromine atoms also play a role in its reactivity, allowing for further functionalization and modification.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-bromophenyl)(diphenyl)silane: Similar structure but with silicon instead of tin.

    Bis(4-methylphenyl)(diphenyl)stannane: Similar structure with methyl groups instead of bromine.

    Bis(4-bromophenyl)(diphenyl)germane: Similar structure but with germanium instead of tin.

Uniqueness

Bis(4-bromophenyl)(diphenyl)stannane is unique due to the presence of the tin atom, which imparts distinct chemical properties and reactivity compared to its silicon and germanium analogs. The bromine atoms also provide sites for further chemical modification, enhancing its versatility in various applications .

Properties

CAS No.

667465-48-7

Molecular Formula

C24H18Br2Sn

Molecular Weight

584.9 g/mol

IUPAC Name

bis(4-bromophenyl)-diphenylstannane

InChI

InChI=1S/2C6H4Br.2C6H5.Sn/c2*7-6-4-2-1-3-5-6;2*1-2-4-6-5-3-1;/h2*2-5H;2*1-5H;

InChI Key

CZXYUTGZENVOSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

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